molecular formula C14H8O2 B147406 Phenanthrenequinone CAS No. 84-11-7

Phenanthrenequinone

Cat. No.: B147406
CAS No.: 84-11-7
M. Wt: 208.21 g/mol
InChI Key: YYVYAPXYZVYDHN-UHFFFAOYSA-N
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Description

Phenanthrene-9,10-dione, also known as 9,10-phenanthrenequinone, is an organic compound with the molecular formula C14H8O2. It is a derivative of phenanthrene, characterized by the presence of two carbonyl groups at the 9 and 10 positions. This compound is an orange solid at room temperature and is insoluble in water .

Mechanism of Action

Target of Action

Phenanthrenequinone is primarily used to passivate silicon surfaces . It reacts with the dangling bonds on the silicon surface via a heteroatomic Diels-Alder reaction .

Mode of Action

This compound interacts with its targets, the dangling bonds on the silicon surface, through a heteroatomic Diels-Alder reaction . This reaction allows this compound to form a passivation layer on the silicon surface, protecting it from environmental factors and maintaining its semi-conducting properties .

Biochemical Pathways

This compound is known to catalyze the formation of trifluoromethyl radical from Langlois reagent . The formed radical then attacks the C=C bond of enyne, leading to a cyclization which results in the formation of a vinylic radical .

Pharmacokinetics

It’s known that this compound is slightly soluble in water , which may influence its bioavailability.

Result of Action

The primary result of this compound’s action is the passivation of silicon surfaces . This passivation layer protects the silicon surface from environmental factors, ensuring the stability and efficacy of the silicon’s semi-conducting properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water can affect the solubility of this compound . Additionally, the specific conditions of the silicon surface, such as the presence and arrangement of dangling bonds, can influence the effectiveness of this compound’s passivation action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenanthrene-9,10-dione can be synthesized through the oxidation of phenanthrene. One common method involves the use of chromium(VI) oxide as the oxidizing agent in the presence of sulfuric acid and water. The reaction proceeds as follows: [ \text{Phenanthrene} + \text{CrO}_3 + \text{H}_2\text{SO}_4 + \text{H}_2\text{O} \rightarrow \text{Phenanthrene-9,10-dione} + \text{Cr}_2\text{(SO}_4\text{)}_3 + \text{H}_2\text{O} ] This method is detailed in Organic Syntheses, Coll. Vol. 4, p.757 (1963) .

Industrial Production Methods: Industrial production of phenanthrene-9,10-dione typically involves large-scale oxidation processes using similar reagents and conditions as the laboratory synthesis. The choice of oxidizing agent and reaction conditions may vary to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Phenanthrene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinones.

    Reduction: Reduction of phenanthrene-9,10-dione can yield phenanthrene-9,10-diol.

    Substitution: It can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium(VI) oxide, sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols.

Major Products:

Scientific Research Applications

Phenanthrene-9,10-dione has diverse applications in scientific research:

Comparison with Similar Compounds

Phenanthrene-9,10-dione is similar to other quinones, such as:

    Anthraquinone: Another polycyclic aromatic quinone with similar redox properties.

    Naphthoquinone: A simpler quinone with a similar mechanism of action.

    Benzoquinone: A smaller quinone with comparable reactivity.

Uniqueness: Phenanthrene-9,10-dione is unique due to its specific structure, which allows it to intercalate into DNA and generate reactive oxygen species more effectively than some other quinones .

Properties

IUPAC Name

phenanthrene-9,10-dione
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InChI

InChI=1S/C14H8O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H
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InChI Key

YYVYAPXYZVYDHN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C2=O
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Molecular Formula

C14H8O2
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DSSTOX Substance ID

DTXSID3058901
Record name 9,10-Phenanthrenedione
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Molecular Weight

208.21 g/mol
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Physical Description

Orange-red solid; [Merck Index] Powder; [Alfa Aesar MSDS]
Record name 9,10-Phenanthrenedione
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Boiling Point

About 360 °C
Record name 9,10-PHENANTHRENEDIONE
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Solubility

Solubility in water: 0.4 mg/mL, Solubility in ethanol: 1 mg/mL; solubility in ethylene glycol methyl ether: 7 mg/mL, Soluble in benzene, ether, glacial acetic acid, hot alcohol, Soluble in sulfuric acid
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Density

1.405 g/cu cm at 22 °C
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Vapor Pressure

0.00000002 [mmHg]
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Mechanism of Action

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the oxidative phosphorylation of glyceraldehyde 3-phosphate to 1,3-diphosphoglycerate, one of the precursors for glycolytic ATP biosynthesis. The enzyme contains an active site cysteine thiolate, which is critical for its catalytic function. As part of a continuing study of the interactions of quinones with biological systems, /the authors/ have examined the susceptibility of GAPDH to inactivation by 9,10-phenanthrenequinone (9,10-PQ). In a previous study of quinone toxicity, this quinone, whose actions have been exclusively attributed to reactive oxygen species (ROS) generation, caused a reduction in the glycolytic activity of GAPDH under aerobic and anaerobic conditions, indicating indirect and possible direct actions on this enzyme. In this study, the effects of 9,10-PQ on GAPDH were examined in detail under aerobic and anaerobic conditions so that the role of oxygen could be distinguished from the direct effects of the quinone. The results indicate that, in the presence of the reducing agent DTT, GAPDH inhibition by 9,10-PQ under aerobic conditions was mostly indirect and comparable to the direct actions of exogenously-added H2O2 on this enzyme. GAPDH was also inhibited by 9,10-PQ anaerobically, but in a somewhat more complex manner. This quinone, which is not considered an electrophile, inhibited GAPDH in a time-dependent manner, consistent with irreversible modification and comparable to the electrophilic actions of 1,4-benzoquinone (1,4-BQ). Analysis of the anaerobic inactivation kinetics for the two quinones revealed comparable inactivation rate constants (k(inac)), but a much lower inhibitor binding constant (K(i)) for 1,4-BQ. Protection and thiol titration studies suggest that these quinones bind to the NAD+ binding site and modify the catalytic thiol from this site. Thus, 9,10-PQ inhibits GAPDH by two distinct mechanisms: through ROS generation that results in the oxidization of GAPDH thiols, and by an oxygen-independent mechanism that results in the modification of GAPDH catalytic thiols.
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Color/Form

Orange-red crystals, Orange needles, orange-red plates

CAS No.

84-11-7
Record name 9,10-Phenanthrenedione
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Melting Point

206-207 °C
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Synthesis routes and methods

Procedure details

The synthetic route toward the intercalating nucleic acid monomers (6a,b) is shown in FIG. 1. The key intermediates 3a,b were synthesized from (S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol (1) by reaction with 4-hydroxybenzaldehyde (2a) or 4-hydroxy-1-naphthaldehyde (2b) under Mitsunobu conditions32 (DEAD, THF, and Ph3P) in high yields 81% and 92%, respectively (FIG. 1). Subsequent treatment of 3a,b with phenanthrene-9,10-dione (4) and ammonium acetate in hot glacial acetic acid afforded the monomers 6a,b. When starting from 3a the product mixture was separated by silica gel column chromatography to afford the deprotected (S)-4-(4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenoxy)butane-1,2-diol (6a) in 72% yield and a minor amount of the corresponding diol (5) still protected with an isopropylidene group. Due to exchange of the imidazole protons, a line broadening was observed in the 1H NMR spectrum of (5). This resulted in a broad singlet for the neighboring protons in the phenanthrene ring at C-4 and C-11. The corresponding compound (S)-4-(4-(1H-phenanthro[9,10-d]imidazol-2-yl)naphthalen-1-yloxy)butane-1,2-diol (6b) was isolated fully deprotected by precipitation in 80% yield without chromatographic purification. The primary hydroxy group of compounds (6a,b) was protected by reaction with 4,4′-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine at room temperature under a N2 atmosphere. Silica gel purification afforded the DMT-protected compounds 7a,b in 79% and 56% yield, respectively. The secondary hydroxy group of these compounds was phosphitylated overnight with 2-cyanoethyl N,N,N′,N′-tetraisopropyl phosphorodiamidite in the presence of diisopropyl ammonium tetrazolide as activator in anhydrous CH2Cl2 to afford 8a,b in 86% and 81% yield, respectively (FIG. 1).
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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